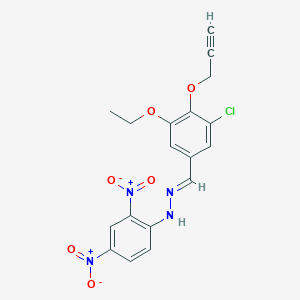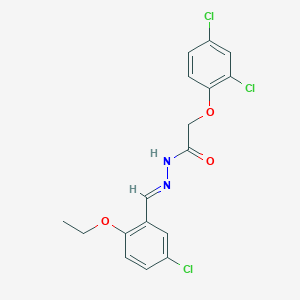![molecular formula C17H17Cl2N3O2S B298245 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone](/img/structure/B298245.png)
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone is a chemical compound that has been widely studied in scientific research. It has been found to possess a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and physiological effects:
In addition to its antitumor activity, 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal pathogens, as well as some viruses. It has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone in lab experiments is its broad range of biological activities, which make it a versatile tool for studying various cellular processes. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone. One area of focus could be on elucidating its mechanism of action and identifying specific targets for its biological activities. Another area of interest could be on developing more potent derivatives of the compound with improved antitumor or antimicrobial activity. Additionally, further studies could investigate its potential use in combination with other drugs or therapies to enhance its efficacy.
Métodos De Síntesis
The synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with thiosemicarbazide in ethanol to yield the final compound.
Aplicaciones Científicas De Investigación
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone has been extensively studied for its potential as an antitumor agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has shown promising antimicrobial and antiviral activity against a range of pathogens.
Propiedades
Nombre del producto |
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone |
|---|---|
Fórmula molecular |
C17H17Cl2N3O2S |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
[(E)-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-2-23-15-8-12(9-21-22-17(20)25)7-14(19)16(15)24-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H3,20,22,25)/b21-9+ |
Clave InChI |
FOEBXJHAICZVIC-ZVBGSRNCSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Cl)OCC2=CC=C(C=C2)Cl |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Cl)OCC2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Cl)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)